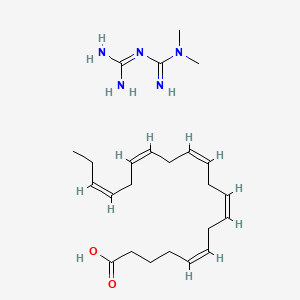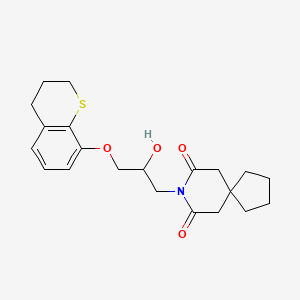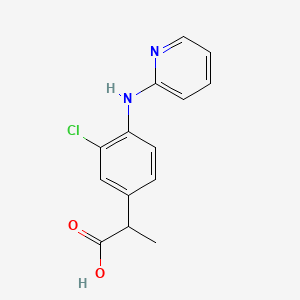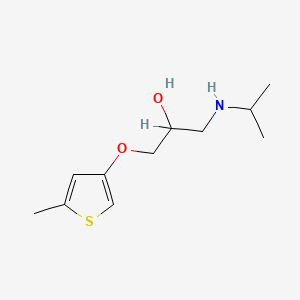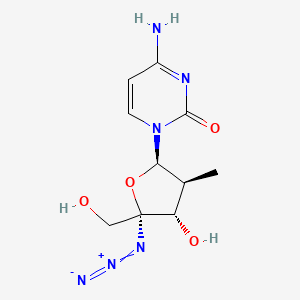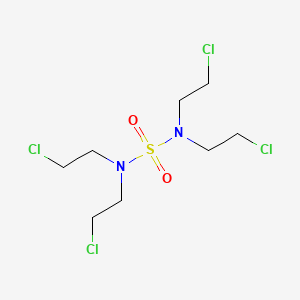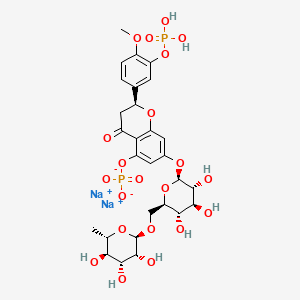
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple sugar moieties and phosphonooxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt involves several steps, including glycosylation, phosphorylation, and cyclization reactions. The process typically starts with the preparation of the sugar moieties, followed by their attachment to the core benzopyran structure. Phosphorylation is then carried out using specific reagents under controlled conditions to ensure the correct placement of the phosphonooxy groups.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to achieve high yields and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to dephosphorylated or partially reduced compounds.
Aplicaciones Científicas De Investigación
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex glycosylation and phosphorylation reactions.
Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and metabolic disorders.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonooxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
H3PO4: Phosphoric acid, a simpler phosphorus-containing compound.
Na2H2P2O6: A compound with similar phosphorylation patterns.
H3PO3: Phosphorous acid, another phosphorus-containing compound with different oxidation states.
Uniqueness
What sets (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt apart is its complex structure, which includes multiple sugar moieties and phosphonooxy groups. This complexity allows for a wide range of interactions and applications, making it a unique and valuable compound in scientific research.
Propiedades
Número CAS |
85006-16-2 |
|---|---|
Fórmula molecular |
C28H34Na2O21P2 |
Peso molecular |
814.5 g/mol |
Nombre IUPAC |
disodium;[(2S)-2-(4-methoxy-3-phosphonooxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-5-yl] phosphate |
InChI |
InChI=1S/C28H36O21P2.2Na/c1-10-21(30)23(32)25(34)27(44-10)43-9-19-22(31)24(33)26(35)28(47-19)45-12-6-17-20(18(7-12)49-51(39,40)41)13(29)8-15(46-17)11-3-4-14(42-2)16(5-11)48-50(36,37)38;;/h3-7,10,15,19,21-28,30-35H,8-9H2,1-2H3,(H2,36,37,38)(H2,39,40,41);;/q;2*+1/p-2/t10-,15-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;/m0../s1 |
Clave InChI |
ZTLCHGXEZKJBEZ-QCWCCYFDSA-L |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)OP(=O)(O)O)C(=C3)OP(=O)([O-])[O-])O)O)O)O)O)O.[Na+].[Na+] |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)OP(=O)(O)O)C(=C3)OP(=O)([O-])[O-])O)O)O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


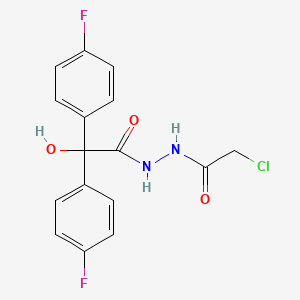

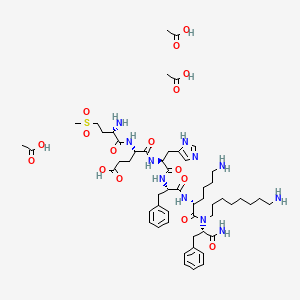
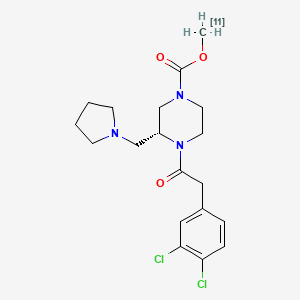
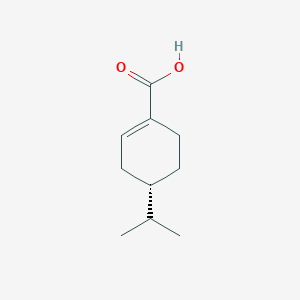
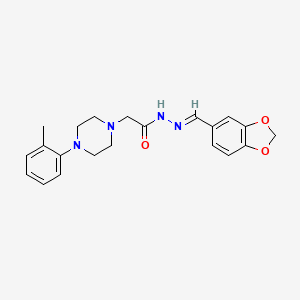
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
